molecular formula C17H14N2O2 B074468 2,2-Bis-(4-cyanatophenyl)propane CAS No. 1156-51-0

2,2-Bis-(4-cyanatophenyl)propane

Cat. No.: B074468
CAS No.: 1156-51-0
M. Wt: 278.3 g/mol
InChI Key: AHZMUXQJTGRNHT-UHFFFAOYSA-N
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Description

2,2-Bis-(4-cyanatophenyl)propane, also known as bisphenol A dicyanate, is a chemical compound with the molecular formula C17H14N2O2. It is a white to almost white powder or crystalline solid. This compound is primarily used as a monomer in the production of cyanate ester resins, which are known for their excellent thermal stability, mechanical properties, and low moisture absorption .

Mechanism of Action

Target of Action

2,2-Bis-(4-cyanatophenyl)propane, also known as Bisphenol A Dicyanate , is a cyanate ester monomer It’s known to be used as a pharmaceutical and pesticide intermediate , suggesting it may interact with various biological targets depending on the specific drug or pesticide it’s used to produce.

Mode of Action

As a cyanate ester monomer, it’s known to be soluble in various solvents and can dissolve in other cyanate esters, epoxy, and BMI (Maleinbisimides) and thermoplastics . This suggests that it may undergo various chemical reactions to form different compounds, depending on its environment.

Biochemical Pathways

Given its use as an intermediate in pharmaceuticals and pesticides , it’s likely involved in a variety of biochemical pathways, depending on the specific end product it’s used to create.

Pharmacokinetics

Its solubility in various solvents suggests it may have good bioavailability, as solubility can influence a compound’s absorption and distribution within the body.

Result of Action

As an intermediate in pharmaceuticals and pesticides , its effects would likely depend on the specific drug or pesticide it’s used to produce.

Action Environment

Its solubility in various solvents suggests that the solvent environment could significantly influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis-(4-cyanatophenyl)propane typically involves the reaction of bisphenol A with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclotrimerization to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(4-cyanatophenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate
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InChI

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMUXQJTGRNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H14N2O2
Source PubChem
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Related CAS

25722-66-1
Record name Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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DSSTOX Substance ID

DTXSID60893753
Record name 1,3-Bis(4-cyanophenyl)propane
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Molecular Weight

278.30 g/mol
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Physical Description

Other Solid
Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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CAS No.

1156-51-0, 25722-66-1
Record name Bisphenol A dicyanate
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Record name Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester
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Record name Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer
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Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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Record name 1,3-Bis(4-cyanophenyl)propane
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Record name 4,4'-isopropylidenediphenyl dicyanate
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Synthesis routes and methods I

Procedure details

According to Example 7 of U.S. Pat. No. 3,553,244, 228 parts by weight of 2,2-bis-(4-hydroxyphenyl)-propane are dissolved in 400 parts by weight of acetone and cooled to 0° C. 135 parts by weight of cyanogen chloride are added dropwise at that temperature. 120 parts by weight of triethylamine are then added with external cooling, the temperature being kept below 10° C. On completion of the dropwise addition, the mixture is stirred for 30 minutes, after which the triethylamine hydrochloride which has crystallized out is filtered off. After the acetone has been distilled off, 2,2-bis-(4-cyanatophenyl)-propane is obtained from the filtrate in the form of colorless crystals melting at 77° to 80° C in a quantity of 212 parts by weight (corresponding to a yield of 76%, based on the theoretical amount). The purity amounts to approximately 95% (as determined by IR-spectroscopy).
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Synthesis routes and methods II

Procedure details

A three necked flask equipped with a drip funnel, thermometer and stirrer was charged with 46.6 g of cyanogen bromide and 45.7 g of 2,2-bis(4-hydroxyphenyl)propane in 300 ml of acetone and cooled to a temperature of between -5° C. and +3°C. To the solution was added dropwise 43.5 g of triethylamine with stirring at a rate sufficient to maintain the inner temperature below 10° C. After the addition, the reaction mixture was stirred for an additional 2 hours at 10° C. and then filtered to remove white precipitates. The filtrate was poured into a large volume of water whereupon white crystals were precipitated. These crystals were recrystalized from ethanol to give 43.2 g (78% of theory) of the title compound. The product was identified by its NMR spectrum as well as by the absorption of the cyanato group at 2260 cm-1 in its IR spectrum.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2-Bis(4-cyanatophenyl)propane?

A1: 2,2-Bis(4-cyanatophenyl)propane has the molecular formula C17H12N2O2 and a molecular weight of 276.29 g/mol. []

Q2: What are the key spectroscopic characteristics of 2,2-Bis(4-cyanatophenyl)propane?

A2: 2,2-Bis(4-cyanatophenyl)propane can be characterized using techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, revealing characteristic peaks for cyanate groups and aromatic rings. [, , , ] 1H-NMR and 13C-NMR provide detailed structural information, confirming the presence and arrangement of specific protons and carbon atoms within the molecule. []

Q3: What are the primary applications of 2,2-Bis(4-cyanatophenyl)propane-based polymers?

A3: Polymers derived from 2,2-Bis(4-cyanatophenyl)propane, known as polycyanurates, exhibit exceptional thermal stability, mechanical strength, and desirable dielectric properties. [, , , , , ] These properties make them suitable for high-performance applications, including aerospace composites, electronic packaging, high-frequency printed circuit boards (PCBs), and advanced materials requiring resistance to high temperatures and harsh environments. [, , ]

Q4: How does the structure of 2,2-Bis(4-cyanatophenyl)propane contribute to the properties of its polymers?

A4: The rigid backbone structure of 2,2-Bis(4-cyanatophenyl)propane, combined with the highly crosslinked network formed during polycyclotrimerization, contributes to the high glass transition temperature (Tg) and excellent thermal stability observed in polycyanurates. [, ] The presence of aromatic rings further enhances these properties.

Q5: What are the limitations of 2,2-Bis(4-cyanatophenyl)propane-based polymers?

A5: A known limitation of polycyanurates is their inherent brittleness. [] To address this, researchers explore modifications like blending with other polymers, incorporating toughening agents, or designing novel cyanate ester monomers with improved toughness. [, , ]

Q6: How does the choice of curing agent influence the properties of 2,2-Bis(4-cyanatophenyl)propane-based polymers?

A6: The selection of curing agents significantly impacts the final properties of 2,2-Bis(4-cyanatophenyl)propane-based polymers. [, ] For example, using a bismaleimide curing agent can lead to a sequential curing process, resulting in interpenetrating polymer networks (IPNs) with altered mechanical and thermal properties. [, ]

Q7: How does the curing process of 2,2-Bis(4-cyanatophenyl)propane proceed?

A7: 2,2-Bis(4-cyanatophenyl)propane undergoes thermal polycyclotrimerization, where three cyanate groups react to form a six-membered cyanurate ring. [, ] This process typically occurs at elevated temperatures and can be catalyzed by various metal compounds or other additives to accelerate the reaction rate and tailor the final network structure. [, , ]

Q8: What is the influence of catalysts on the curing of 2,2-Bis(4-cyanatophenyl)propane?

A8: Catalysts play a crucial role in the curing of 2,2-Bis(4-cyanatophenyl)propane by lowering the activation energy of the polycyclotrimerization reaction. [, , ] Common catalysts include metal acetylacetonates, such as cobalt(III) acetylacetonate [], and organometallic compounds like dibutyltin dilaurate. [] The choice of catalyst can impact the curing temperature, reaction rate, and ultimately the morphology and properties of the resulting polycyanurate network.

Q9: What is the role of solvent in the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane?

A9: The nature of the solvent can significantly affect the gel point, gel yield, and kinetics of 2,2-Bis(4-cyanatophenyl)propane polycyclotrimerization. [] This influence arises from solvent interactions with the monomer and growing polymer chains, impacting the reaction rates and network formation process.

Q10: How does gelation occur during the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane?

A10: Gelation represents a critical point in the polycyclotrimerization of 2,2-Bis(4-cyanatophenyl)propane, marking the transition from a viscous liquid to a solid network. [] As the reaction proceeds, the increasing molecular weight of the growing polymer chains leads to entanglement and branching, ultimately forming a three-dimensional network structure.

Q11: How do structural modifications of 2,2-Bis(4-cyanatophenyl)propane impact the properties of its polymers?

A11: Modifications to the structure of 2,2-Bis(4-cyanatophenyl)propane can significantly influence the properties of the resulting polycyanurates. [, , ] For example, introducing flexible segments into the backbone can improve toughness while potentially compromising thermal stability. Conversely, incorporating bulky or rigid groups may enhance thermal resistance but could increase brittleness. []

Q12: What is the impact of incorporating silicon into 2,2-Bis(4-cyanatophenyl)propane analogs?

A12: Substituting the central quaternary carbon in 2,2-Bis(4-cyanatophenyl)propane with silicon can impact the melting point of the resulting cyanate ester. [] This substitution affects the enthalpy and entropy of melting, potentially leading to a lower melting temperature compared to the carbon-based analog. []

Q13: How does the presence of ortho-methyl groups influence moisture uptake in polycyanurates?

A13: Introducing ortho-methyl groups near the cyanurate rings in polycyanurates derived from 2,2-Bis(4-cyanatophenyl)propane analogs can lead to a significant reduction in moisture uptake. [] This effect is attributed to steric hindrance, where the bulky methyl groups restrict the interaction of water molecules with the polar cyanurate oxygen atoms.

Q14: What are the benefits of blending 2,2-Bis(4-cyanatophenyl)propane with other polymers?

A14: Blending 2,2-Bis(4-cyanatophenyl)propane with other polymers allows for tailoring the properties of the final material. [, , ] For instance, blending with bismaleimides can improve toughness and impact resistance while maintaining high thermal stability. [, ]

Q15: What are the advantages of using biobased modifiers in 2,2-Bis(4-cyanatophenyl)propane-based resins?

A15: Incorporating biobased modifiers, such as poly(N-phenylmaleimide-co-limonene) (PML), into 2,2-Bis(4-cyanatophenyl)propane resins offers a sustainable approach to improving toughness and dielectric properties. [] These biobased modifiers can act as both curing agents and toughening agents, leading to reduced dielectric constants and enhanced impact strength. []

Q16: What are the current research trends in 2,2-Bis(4-cyanatophenyl)propane-based materials?

A16: Current research focuses on developing high-performance polycyanurates with improved toughness, flame retardancy, and dielectric properties. [, , , ] This involves exploring novel cyanate ester monomers, modifying existing ones, and optimizing processing techniques to achieve desired property combinations.

Q17: What are the key challenges associated with 2,2-Bis(4-cyanatophenyl)propane-based materials?

A17: Challenges include balancing properties like toughness and thermal stability, controlling the curing process for optimal network formation, and addressing the relatively high curing temperatures often required. [, , ] Furthermore, ensuring the sustainability and environmental friendliness of these materials is crucial, prompting research into biobased alternatives and efficient recycling methods. [, ]

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